An In-Depth Technical Guide to 6-Fluoro-3-(4-Piperidinyl)-1,2-benzisoxazole Hydrochloride: A Cornerstone Intermediate in Neuroleptic Drug Synthesis
An In-Depth Technical Guide to 6-Fluoro-3-(4-Piperidinyl)-1,2-benzisoxazole Hydrochloride: A Cornerstone Intermediate in Neuroleptic Drug Synthesis
Abstract: This technical guide provides a comprehensive overview of 6-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazole hydrochloride (CAS: 84163-13-3), a pivotal intermediate in the synthesis of several atypical antipsychotic drugs. This document delves into its chemical structure, physicochemical properties, and detailed synthetic methodologies. It further explores its critical role as a molecular scaffold in the development of neuroleptic agents, most notably Risperidone, and touches upon its expanding applications in medicinal chemistry. This guide is intended for researchers, chemists, and professionals in the field of drug development, offering both foundational knowledge and practical, field-proven insights into the handling and application of this important compound.
Introduction and Significance
In the landscape of pharmaceutical chemistry, the efficiency and success of synthesizing active pharmaceutical ingredients (APIs) often hinge on the quality and accessibility of key intermediates. 6-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazole hydrochloride is a preeminent example of such a compound, serving as the foundational building block for a class of benzisoxazole-derived atypical antipsychotics.[1] Its structure, which combines a fluorinated benzisoxazole ring with a reactive piperidine moiety, is integral to the pharmacological profile of blockbuster drugs like Risperidone, Paliperidone, and Iloperidone, used in the treatment of schizophrenia and bipolar disorder.[2]
The development of this intermediate was a critical step in advancing treatments for psychiatric disorders. Structure-activity relationship (SAR) studies have consistently shown that the presence of a 6-fluoro substituent on the benzisoxazole ring confers maximum neuroleptic activity.[3] This guide aims to consolidate the technical knowledge surrounding this compound, providing an authoritative resource for its synthesis, characterization, and application.
Chemical Identity and Physicochemical Properties
A precise understanding of a compound's identity and physical characteristics is fundamental to its effective use in synthesis and research. 6-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazole hydrochloride is a white to off-white crystalline powder known for its stability under standard conditions.
Caption: Chemical Structure of 6-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazole Hydrochloride.
The hydrochloride salt form enhances the compound's solubility and stability, facilitating easier handling and purification in both laboratory and industrial settings.[4]
| Property | Value | Reference(s) |
| Chemical Name | 6-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazole hydrochloride | [5] |
| Synonyms | R-56109 hydrochloride, 4-(6-Fluoro-1,2-benzisoxazol-3-yl)piperidine hydrochloride | [6][7] |
| CAS Number | 84163-13-3 | |
| Molecular Formula | C₁₂H₁₄ClFN₂O | [5] |
| Molecular Weight | 256.70 g/mol | [2][5] |
| Appearance | White to Yellow Powder or Crystals | |
| Melting Point | ~300-301°C | [8] |
| Boiling Point | 387.3°C at 760 mmHg | |
| Solubility | DMSO (Slightly), Methanol (Slightly) | [8] |
| Storage | Keep in a dark place, sealed in dry, room temperature |
Synthesis and Manufacturing Considerations
The synthesis of high-purity 6-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazole hydrochloride is a well-established process, optimized for yield and environmental considerations. Modern methodologies often employ a "one-pot" approach to minimize intermediate isolation steps, thereby improving efficiency and reducing costs.[9]
The general pathway involves the reaction of a substituted benzoyl piperidine with hydroxylamine to form an oxime, which then undergoes an intramolecular cyclization to form the benzisoxazole ring system.
Caption: General synthesis workflow for 6-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazole HCl.
Experimental Protocol: One-Pot Synthesis
This protocol describes an efficient, self-validating synthesis that reduces environmental impact by replacing traditional acid-binding agents like triethylamine with an inorganic base that also serves as the cyclization catalyst.[9]
-
Dissolution: Dissolve 4-(2,4-difluorobenzoyl)-piperidine hydrochloride (1 equivalent) in a suitable alcohol solvent, such as methanol.
-
Oxime Formation: Add hydroxylamine hydrochloride (1-2 equivalents) to the solution.
-
Base Addition and Cyclization: Add an inorganic base, typically potassium hydroxide (3-5 equivalents), to the mixture. The base serves a dual purpose: it acts as an acid scavenger for the oximation step and catalyzes the subsequent intramolecular cyclization.
-
Reaction: Heat the reaction mixture to 40-65°C and maintain for 5-72 hours, monitoring progress by TLC or HPLC. The choice of KOH is often preferred as it can lead to fewer byproducts compared to other bases.[10]
-
Acidification and Precipitation: Upon completion, cool the mixture and carefully add concentrated hydrochloric acid dropwise. This step protonates the piperidine nitrogen and precipitates the desired hydrochloride salt.
-
Isolation: Cool the slurry to 0-5°C and hold for 1-3 hours to ensure complete crystallization.
-
Purification: Filter the solid product, wash with cold solvent, and dry under vacuum to yield high-purity 6-fluoro-3-(4-piperidyl)-1,2-benzisoxazole hydrochloride.[9] Purity is confirmed via HPLC, typically achieving >99.5%.[10]
The Role in Atypical Antipsychotic Synthesis
The primary and most significant application of 6-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazole hydrochloride is its role as a key intermediate in the synthesis of Risperidone.[11] The final step in Risperidone synthesis is a nucleophilic substitution (N-alkylation) reaction where the secondary amine of the piperidine ring is alkylated.
Caption: Reaction schematic for the synthesis of Risperidone.
Experimental Protocol: Synthesis of Risperidone
This procedure outlines the condensation reaction to form Risperidone, showcasing an improved method that avoids solvents like DMF for a more environmentally friendly process.[11][12]
-
Reactant Charging: In a suitable reaction vessel, charge 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole hydrochloride (1 equivalent) and 3-(2-chloroethyl)-2-methyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one (1 equivalent).[12]
-
Solvent and Base Addition: Add a solvent such as acetonitrile or isopropanol, followed by a base like sodium carbonate (Na₂CO₃) and a catalytic amount of potassium iodide (KI).[11] The base neutralizes the HCl salt and facilitates the nucleophilic attack of the piperidine nitrogen.
-
Reaction: Heat the mixture to reflux (e.g., ~60°C in acetonitrile) and stir for 16-24 hours.[1] Monitor the reaction for completion using HPLC.
-
Work-up and Isolation: After cooling, the reaction mixture can be quenched with water. The crude Risperidone product precipitates as a solid.
-
Purification: Filter the crude solid, wash thoroughly with water, and dry. The product is then purified by recrystallization from a suitable solvent system (e.g., DMF/isopropanol or isopropanol alone) to yield Risperidone with a purity of >99.5%.[11][12]
Broader Applications and Future Directions
While its role in synthesizing established antipsychotics is well-documented, the versatile scaffold of 6-fluoro-3-(4-piperidinyl)-1,2-benzisoxazole hydrochloride makes it a valuable starting point for broader drug discovery efforts.[2] Researchers have successfully utilized this intermediate to develop novel compounds with a range of potential therapeutic activities.
-
Antiproliferative Agents: Studies have demonstrated that synthesizing derivatives by substituting the N-terminal of the piperidine ring with various heterocyclic moieties can lead to compounds with potent antiproliferative activity against several human carcinoma cell lines, including HeLa, HT-29, and MCF-7.[13]
-
Antimicrobial and Antidepressant Research: The molecular framework is also being explored for the development of new antimicrobial and antidepressant agents, leveraging its ability to be easily modified via reactions like acylation, sulfonylation, and N-alkylation to create diverse chemical libraries.[2]
These explorations underscore the compound's value not just as a manufacturing intermediate, but as a versatile platform for medicinal chemistry innovation.
Analytical Characterization
Ensuring the purity and identity of 6-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazole hydrochloride is critical for its use in pharmaceutical manufacturing. A standard battery of analytical techniques is employed for its characterization:
-
High-Performance Liquid Chromatography (HPLC): The primary method for determining purity and quantifying impurities.
-
Nuclear Magnetic Resonance (¹H NMR): Used to confirm the chemical structure by analyzing the chemical shifts and coupling constants of the protons.
-
Mass Spectrometry (MS): Confirms the molecular weight and fragmentation pattern of the molecule.
-
Fourier-Transform Infrared Spectroscopy (FTIR): Identifies the characteristic functional groups present in the molecule.
Safety, Handling, and Storage
Proper handling and storage are essential to maintain the integrity of the compound and ensure personnel safety. The compound is classified as acutely toxic if swallowed and can cause skin and eye irritation.[6]
| Hazard Class | GHS Code(s) | Precautionary Statement(s) | Reference(s) |
| Acute Toxicity | H301 (Oral) | P270: Do not eat, drink or smoke when using this product. | [14] |
| Irritation | H315, H319 | P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. | |
| Environmental | H411 | P273: Avoid release to the environment. | [14] |
Handling: Use in a well-ventilated area. Avoid inhalation of dust and contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.[15] Storage: Store in a tightly sealed container in a dry, cool, and dark place to prevent degradation.
Conclusion
6-Fluoro-3-(4-piperidinyl)-1,2-benzisoxazole hydrochloride is more than a mere chemical intermediate; it is a key enabler of modern neuroleptic therapies. Its well-defined synthesis, versatile reactivity, and crucial role in forming the pharmacologically active core of drugs like Risperidone make it an indispensable compound in the pharmaceutical industry. As research continues to uncover new therapeutic applications for its derivatives, its importance is set to grow, solidifying its status as a cornerstone of medicinal chemistry and drug development.
References
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